molecular formula C11H9NO3 B12880309 5-Methoxy-6-methylisoquinoline-7,8-dione CAS No. 86433-71-8

5-Methoxy-6-methylisoquinoline-7,8-dione

Cat. No.: B12880309
CAS No.: 86433-71-8
M. Wt: 203.19 g/mol
InChI Key: MSDSUOBLENOAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-methylisoquinoline-7,8-dione is a synthetic isoquinolinequinone derivative, a class of compounds recognized for its significant biological potential. Isoquinolinequinones are a crucial scaffold in medicinal chemistry, with natural and synthetic analogues demonstrating a range of pharmacological activities. These compounds are frequently investigated for their potent antitumor and antibiotic properties . The core isoquinoline-5,8-dione structure is a promising pharmacophore for the development of new chemotherapeutic agents. Research on closely related compounds has shown that this chemical class can exhibit cytotoxic activity against various human cancer cell lines , including gastric adenocarcinoma, lung, and bladder carcinoma cells . The mechanism of action for such compounds often involves interference with cellular enzymatic processes or interaction with specific protein targets. Furthermore, structurally similar isoquinolinequinone alkaloids have been isolated from natural sources such as marine sponges and microorganisms, and have been the subject of synthetic studies for their antibiotic activity . This makes this compound a valuable intermediate for researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology who are exploring new antibacterial and anticancer compounds. Its structure allows for further chemical modifications, making it a versatile building block for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86433-71-8

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-methoxy-6-methylisoquinoline-7,8-dione

InChI

InChI=1S/C11H9NO3/c1-6-9(13)10(14)8-5-12-4-3-7(8)11(6)15-2/h3-5H,1-2H3

InChI Key

MSDSUOBLENOAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=NC=C2)C(=O)C1=O)OC

Origin of Product

United States

Elucidation of Reaction Mechanisms and Transformational Pathways of Isoquinoline 7,8 Diones

Mechanistic Studies of Oxidative Transformations Yielding Isoquinolinequinones

The formation of the isoquinoline-7,8-dione (B11919815) core often involves the oxidative transformation of suitable precursors. While direct oxidative studies on 5-methoxy-6-methylisoquinoline itself are not extensively detailed in the literature, the synthesis of the parent isoquinoline-5,8-dione (B3342986) provides a relevant model. The oxidation of 5,8-dimethoxyisoquinoline (B6204768) with ammonium (B1175870) cerium(IV) nitrate (B79036) in aqueous acetonitrile (B52724) at room temperature is a known method to produce the corresponding dione (B5365651). thieme-connect.de This suggests a likely pathway for the formation of 5-Methoxy-6-methylisoquinoline-7,8-dione from a 7,8-dimethoxy-5-methoxy-6-methylisoquinoline precursor.

The mechanism of such oxidations typically proceeds through a series of single-electron transfers from the electron-rich hydroquinone-type precursor to the oxidizing agent. This generates a radical cation intermediate, which then undergoes further oxidation and dealkylation (in the case of methoxy (B1213986) groups) to yield the final quinone structure.

Another relevant synthetic strategy involves the oxidative amination of isoquinolinediones, which has been utilized in the synthesis of related marine alkaloids. researchgate.net This type of reaction highlights the ability of the isoquinolinequinone scaffold to be synthesized through processes that install the nitrogen atom concurrently with the oxidation of the aromatic ring.

Investigation of Nucleophilic Addition Processes within Quinone-Imine Conjugate Systems

The this compound molecule possesses a quinone-imine conjugate system, making it susceptible to nucleophilic attack. The isoquinoline (B145761) nitrogen atom withdraws electron density from the ring system, activating the carbonyl carbons for nucleophilic addition. quimicaorganica.org

In general, isoquinolines are attacked by hard nucleophiles at the C1 position. quimicaorganica.org For isoquinoline-7,8-diones, the presence of the electron-withdrawing carbonyl groups at C7 and C8 further enhances the electrophilicity of the ring. Nucleophilic addition can occur at the carbonyl carbons or via conjugate addition to the enone system. The specific regioselectivity of the attack will be influenced by the nature of the nucleophile and the reaction conditions. For instance, hard nucleophiles are expected to favor direct addition to the carbonyl groups, while softer nucleophiles may prefer conjugate addition.

Intramolecular Cyclization Mechanisms Relevant to Isoquinolinequinone Formation

Intramolecular cyclization reactions represent a powerful strategy for the construction of the isoquinoline framework. Various methods have been developed for the synthesis of isoquinolines that can serve as precursors to isoquinolinequinones. organic-chemistry.org

One common approach is the Bischler–Napieralski reaction, which involves the cyclodehydration of N-phenethyl-amides. aurigeneservices.com This method could be adapted to synthesize a substituted isoquinoline that, upon subsequent oxidation, would yield this compound.

More contemporary methods include transition-metal-catalyzed C-H activation and annulation reactions. For example, rhodium-catalyzed annulation of primary benzylamines with α-diazo compounds provides a route to isoquinolines. organic-chemistry.org Hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes is another modern approach to synthesize isoquinoline N-oxides, which can be further transformed into the desired isoquinolinequinones. nih.gov The mechanism of these cyclizations often involves the formation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring. The specific pathway is dependent on the catalyst and substrates employed.

Electrochemical Characterization and Redox Behavior of Isoquinolinequinone Systems

Cyclic voltammetry experiments on quinone systems typically reveal one or two reversible or quasi-reversible reduction waves, corresponding to the stepwise formation of the semiquinone radical anion and the hydroquinone (B1673460) dianion. The redox potentials are sensitive to the electronic nature of the substituents on the quinone ring. The electron-donating methoxy group and the methyl group in this compound are expected to lower its reduction potential compared to the unsubstituted isoquinoline-7,8-dione.

The electrochemical oxidation of phenolic precursors can also be a viable route to quinone synthesis. researchgate.net This process involves the anodic oxidation of the precursor to generate a radical cation, which then undergoes further reactions to form the quinone. The potential required for this oxidation can be determined using cyclic voltammetry and provides insight into the thermodynamics of the transformation.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific experimental spectroscopic data for the compound This compound . While research exists on various substituted isoquinolines and isoquinolinequinones, publications detailing the synthesis and subsequent detailed spectroscopic characterization (NMR, IR, MS) of this particular molecule could not be located.

Therefore, it is not possible to provide the detailed article on the advanced spectroscopic characterization and structural assignments of this compound as requested. The generation of such an article, complete with data tables for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, would require access to primary research data that does not appear to be published.

Methodologies for the characterization of related compounds are well-established. For instance, the synthesis of aaptamine, a marine alkaloid with a related structural core, involved the characterization of precursors like 6,7-dimethoxy-1-methylisoquinoline using techniques that would be applicable to the target compound rsc.orgresearchgate.net. Structural elucidation of complex organic molecules heavily relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques to establish connectivity, vibrational spectroscopy (IR) to identify functional groups, and mass spectrometry to confirm the molecular formula and analyze fragmentation.

Furthermore, the comparative spectroscopic analysis of isomers is a powerful tool for unambiguous structure confirmation. Subtle differences in the chemical environment of isomeric compounds lead to unique "fingerprints" in their respective spectra, which is crucial for distinguishing between them. However, without the foundational data for this compound, a comparative analysis cannot be performed.

Researchers requiring this information would likely need to undertake the chemical synthesis of this compound and perform the necessary spectroscopic analyses in a laboratory setting. Until such research is published, a detailed and scientifically accurate article on its specific spectroscopic properties cannot be compiled.

Theoretical and Computational Chemistry Approaches to Isoquinoline 7,8 Dione Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical investigations are fundamental to understanding the electronic behavior and reactivity of isoquinoline-7,8-dione (B11919815) systems. These methods, particularly Density Functional Theory (DFT), are used to calculate the distribution of electrons within the molecule, which in turn dictates its chemical properties.

Key aspects of the electronic structure that are commonly investigated include the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For isoquinoline (B145761) and its derivatives, DFT calculations have been employed to determine these electronic properties. researchgate.net For instance, studies on the parent isoquinoline molecule have calculated its HOMO-LUMO energy gap, providing a baseline for understanding the effects of substituents. researchgate.net The introduction of electron-donating groups, such as a methoxy (B1213986) group, or electron-withdrawing groups, like a dione (B5365651) functionality, is expected to significantly alter the energies of these frontier orbitals and, consequently, the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For isoquinoline-7,8-dione systems, the oxygen atoms of the dione moiety are expected to be strong nucleophilic sites, while the adjacent carbonyl carbons would be electrophilic centers. These predictions are crucial for understanding how the molecule interacts with biological targets or other reactants.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
IsoquinolineB3LYP/6-311++G(d,p)-5.5811.8013.78
Quinoline (B57606) DerivativeDFT/B3LYP/6-311++G(d,p)--4.06
Quinoline DerivativeB3LYP/6-311G(d,p)--2.80

This table presents data for isoquinoline and various quinoline derivatives to illustrate typical computational results for this class of compounds. rsc.orgresearchgate.net

Density Functional Theory (DFT) for Predicting Spectroscopic Parameters and Molecular Properties

Density Functional Theory (DFT) is a powerful tool for predicting a wide range of molecular properties, including spectroscopic parameters, with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and for characterizing new compounds like 5-Methoxy-6-methylisoquinoline-7,8-dione.

One of the most common applications of DFT in this context is the calculation of vibrational spectra (infrared and Raman). By optimizing the molecular geometry and calculating the second derivatives of the energy, a theoretical vibrational spectrum can be generated. researchgate.net The calculated frequencies and intensities can then be compared with experimental data to confirm the structure of the synthesized molecule and to assign specific vibrational modes to different functional groups. For example, the characteristic stretching frequencies of the carbonyl groups in the dione ring, as well as the C-O stretching of the methoxy group and the various vibrations of the isoquinoline core, can be precisely predicted. acs.org

DFT is also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Theoretical prediction of ¹H and ¹³C NMR spectra can aid in the structural elucidation of complex molecules and help to resolve ambiguities in experimental spectra. nih.gov

Beyond spectroscopic data, DFT calculations can provide other important molecular properties. These include the dipole moment, which gives insight into the molecule's polarity, and various thermodynamic parameters. researchgate.net The table below summarizes some of the molecular and spectroscopic properties that can be calculated using DFT, with illustrative values for the parent isoquinoline molecule.

PropertyMethodCalculated Value
Dipole MomentB3LYP/6-311++G(d,p)2.004 D
Rotational ConstantsB3LYP/6-311++G(d,p)3.101, 1.22, 0.875 GHz
C=O Vibrational FrequencyDFT/B3LYPTypically 1650-1750 cm⁻¹ (expected range)
¹H NMR Chemical ShiftsGIAOCan be calculated for each proton
¹³C NMR Chemical ShiftsGIAOCan be calculated for each carbon

This table showcases the types of parameters that can be obtained from DFT calculations, using data for the parent isoquinoline as an example. researchgate.net

Computational Modeling of Reaction Kinetics and Mechanistic Pathways

Computational modeling is an indispensable tool for elucidating the reaction kinetics and mechanistic pathways of chemical transformations involving isoquinoline-7,8-dione systems. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different possible pathways.

For a molecule like this compound, computational modeling could be used to study a variety of reactions. For instance, the mechanism of its synthesis, such as a cyclization or oxidation reaction, could be investigated. acs.org The calculations would involve optimizing the geometries of the reactants, products, and all relevant transition states and intermediates. The energy differences between these species would then provide the activation energies and reaction enthalpies, which are key parameters for understanding the reaction's feasibility and rate.

Furthermore, the reactivity of the isoquinoline-7,8-dione core with nucleophiles or electrophiles can be modeled. For example, the addition of a nucleophile to one of the carbonyl carbons is a likely reaction. Computational studies can determine which of the two carbonyl groups is more susceptible to attack and what the energy barrier for such a reaction would be. These studies can also shed light on the role of the methoxy and methyl substituents in modulating this reactivity.

Mechanistic studies on related quinone systems have shown that they can undergo complex transformations, such as rearrangements and redox cycling. researchgate.net Computational modeling can help to unravel these intricate pathways by providing a step-by-step energetic profile of the reaction. While specific kinetic and mechanistic data for this compound are not available, the principles of computational modeling of reaction mechanisms are well-established and would be directly applicable to this system.

Emerging Research Directions and Future Prospects in Isoquinoline 7,8 Dione Chemistry

Development of Sustainable and Green Synthetic Methodologies for Isoquinoline-7,8-diones

The synthesis of isoquinolinequinones has traditionally relied on methods that are often not environmentally benign. A significant push in modern organic chemistry is the development of sustainable and green synthetic routes. For the isoquinoline-7,8-dione (B11919815) framework, this involves exploring methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency.

One promising approach is the use of catalytic systems that can operate under milder conditions. For instance, ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without the need for an external oxidant. organic-chemistry.org Similarly, employing recyclable catalytic systems, such as Ru(II)/PEG-400, for the synthesis of isoquinolines represents a step towards greener chemistry. researchgate.net The development of one-pot, multi-component reactions is another key strategy. These reactions, which combine several synthetic steps into a single operation, reduce solvent usage and purification steps. An example is the three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org

Future research in this area will likely focus on:

Catalyst Development: Designing more efficient and recyclable catalysts, potentially based on earth-abundant metals.

Alternative Solvents: Utilizing greener solvents like water, ionic liquids, or deep eutectic solvents.

Flow Chemistry: Implementing continuous flow processes for safer and more scalable synthesis.

Unveiling Novel Reaction Manifolds and Catalytic Systems for Isoquinolinequinone Transformations

The reactivity of the isoquinolinequinone core offers a rich landscape for synthetic transformations. Research is continuously aimed at discovering new reaction pathways and catalytic systems to functionalize this scaffold, which is crucial for creating diverse derivatives for various applications.

Palladium-catalyzed reactions have proven to be a versatile tool. For example, a sequential palladium-catalyzed α-arylation and cyclization provides a general approach to a variety of isoquinolines and their N-oxides. nih.gov This methodology allows for the convergent and regioselective combination of readily available starting materials. nih.gov Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of isoquinoline (B145761) derivatives, showcasing the utility of different transition metals. organic-chemistry.org

Future explorations in this domain are expected to include:

C-H Activation: Further advancements in regioselective C-H activation to directly install functional groups onto the isoquinolinequinone backbone, avoiding the need for pre-functionalized substrates.

Photoredox Catalysis: Harnessing the power of visible light to drive novel transformations under mild conditions.

Enantioselective Catalysis: Developing catalytic systems that can control the stereochemistry of reactions, which is critical for the synthesis of chiral isoquinolinequinone derivatives with specific biological activities.

Exploration of Isoquinoline-7,8-dione Derivatives in Advanced Organic Synthesis

Isoquinoline-7,8-dione derivatives are valuable intermediates and building blocks in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. Their unique electronic and structural features make them attractive starting points for a range of synthetic endeavors.

The isoquinoline motif is a core component of numerous natural products and pharmaceutical agents. nih.govmdpi.com Therefore, the ability to synthesize and functionalize isoquinoline-7,8-diones opens up avenues for the total synthesis of these complex targets and the creation of novel analogues with potentially improved properties. For example, the development of methods to construct fused heterocyclic systems from isoquinolinequinones is an active area of research.

The future in this field will likely see the application of isoquinoline-7,8-dione derivatives in:

Diversity-Oriented Synthesis: Using the isoquinolinequinone scaffold as a starting point to generate large libraries of structurally diverse molecules for high-throughput screening.

Target-Oriented Synthesis: Employing these derivatives as key intermediates in the efficient and elegant synthesis of specific, complex natural products and medicinal agents.

Development of New Reagents: Exploring the potential of isoquinoline-7,8-diones as novel reagents or ligands in organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-6-methylisoquinoline-7,8-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of isoquinoline dione derivatives typically involves cyclization of substituted precursors or oxidation of tetrahydroisoquinolines. For example, analogous compounds like 7-methoxy-5-aminoquinoxalines have been synthesized via condensation reactions between substituted amines and bromoalkanes, followed by hydrazine hydrate treatment to remove protective groups . Key factors include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
  • Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., over-oxidation).
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate high-purity products.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

Methodological Answer:

  • ¹H-NMR :
    • Methoxy group (-OCH₃): Singlet at δ 3.8–4.0 ppm.
    • Methyl substituent (C6-CH₃): Singlet at δ 2.6–2.8 ppm.
    • Quinone protons (C7/C8): Absence of aromatic protons due to dione oxidation state .
  • IR :
    • C=O stretching (quinone): Strong bands at 1670–1690 cm⁻¹.
    • C-O (methoxy): 1250–1270 cm⁻¹ .

Note : Compare with analogs like methyl 3-methyl-5,8-dioxo-7-(phenylamino)isoquinoline-4-carboxylate, where quinone C=O peaks appear at 1671 cm⁻¹ .

Advanced Research Questions

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should assess:

  • Thermal degradation : Heat samples to 100°C for 24 h; monitor via HPLC for decomposition products (e.g., CO, CO₂, or nitrogen oxides, as seen in related methoxyquinolines under combustion ).
  • pH sensitivity : Incubate in buffers (pH 2–12) for 48 h. Acidic conditions may protonate the quinone oxygen, reducing stability .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation (common in isoquinoline derivatives).

Critical Insight : Degradation pathways may mimic 8-aminoquinoline analogs, where methoxy groups enhance stability compared to hydroxylated derivatives .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electron density distribution. The quinone moiety’s electrophilicity may drive redox interactions.
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Methoxy groups may sterically hinder binding compared to smaller substituents .
  • ADMET Prediction : Tools like SwissADME assess logP (~2.5) and solubility (<10 µM), indicating moderate bioavailability .

Q. How do contradictory data on biological activity arise in studies of isoquinoline diones, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

  • Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ triplicates) .
  • Redox interference : Quinones may react with assay reagents (e.g., false positives in ROS detection). Include redox-inert controls .
  • Structural analogs : Compare with 8-methoxy-2,5-dimethylindoloquinoline, where methylation at C6 reduces cytotoxicity by 40% .

Q. Resolution Strategy :

Validate activity across multiple cell lines.

Use orthogonal assays (e.g., apoptosis markers vs. metabolic inhibition).

Q. What advanced techniques characterize surface interactions of this compound in environmental or material science contexts?

Methodological Answer:

  • Microspectroscopic Imaging : Raman or ToF-SIMS to map adsorption on silica surfaces (common in indoor environments) .
  • XPS Analysis : Quantify oxidation states of nitrogen and oxygen atoms post-adsorption.
  • Reactivity Studies : Expose to ozone (50 ppb) to simulate indoor air interactions; monitor degradation via GC-MS .

Q. How can regioselective functionalization of the isoquinoline dione scaffold be achieved for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., amides) to functionalize C3 or C4 positions.
  • Protection/Deprotection : Temporarily block the quinone moiety with TMSCl to enable methylation at C6 .
  • Electrophilic Substitution : Nitration at C5 requires HNO₃/H₂SO₄, but methoxy groups may deactivate adjacent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.